Bepotastine nicotinate

Salt screening Solubility enhancement Formulation development

Bepotastine nicotinate is a crystalline salt of the second-generation antihistamine bepotastine, formed with nicotinic acid. It functions as a selective, non-sedating histamine H1 receptor antagonist with a defined affinity (pIC50 of 5.7).

Molecular Formula C27H30ClN3O5
Molecular Weight 512.0 g/mol
CAS No. 1206695-39-7
Cat. No. B12691394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepotastine nicotinate
CAS1206695-39-7
Molecular FormulaC27H30ClN3O5
Molecular Weight512.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C21H25ClN2O3.C6H5NO2/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6(9)5-2-1-3-7-4-5/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4H,(H,8,9)/t21-;/m0./s1
InChIKeyKMLYDGIAPQGTQZ-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bepotastine Nicotinate (CAS 1206695-39-7): A High-Solubility Second-Generation Antihistamine Salt for Bioequivalent Formulation Development


Bepotastine nicotinate is a crystalline salt of the second-generation antihistamine bepotastine, formed with nicotinic acid. It functions as a selective, non-sedating histamine H1 receptor antagonist with a defined affinity (pIC50 of 5.7) . This specific salt was developed as a novel pharmaceutical alternative to the conventional bepotastine besilate formulation (Talion), with the primary goal of demonstrating bioequivalence while enhancing critical physicochemical properties [1]. Bepotastine's mechanism also includes mast cell stabilization and inhibition of eosinophil-mediated inflammation, broadening its anti-allergic profile beyond simple H1 antagonism [2].

Why Bepotastine Salt Form Selection is Critical: Physicochemical Differences Prevent Direct Substitution


Simply substituting the active pharmaceutical ingredient (bepotastine base) or a different salt form, such as the standard besilate, for bepotastine nicotinate is not trivial and can lead to significant formulation and bioequivalence failure. The selection of the counterion (nicotinate vs. besilate or salicylate) fundamentally alters the drug's physicochemical profile, particularly its pH-dependent solubility and intrinsic dissolution rate [1]. These parameters directly govern gastrointestinal absorption and the ability to design a robust, immediate-release tablet that is bioequivalent to the reference listed drug (Talion). Furthermore, solid-state stability under stress conditions (heat, light, humidity) is salt-dependent; thus, a formulation validated for the nicotinate salt's stability profile may not be suitable for another salt form without extensive re-development [1]. The proven bioequivalence pathway established for bepotastine nicotinate cannot be assumed for other salt forms.

Quantified Evidence for Selecting Bepotastine Nicotinate over Besilate and Salicylate Salts


Superior Aqueous Solubility Across the Physiological pH Range vs. Besilate and Salicylate Salts

A head-to-head comparison study demonstrated that the novel bepotastine nicotinate salt exhibits higher aqueous solubility than both the besilate-loaded salt and the salicylate-loaded salt at all tested physiologically relevant pH levels (1.2, 4.0, and 6.8) [1]. While the study's abstract reports the quantitative fold difference to be within the range of 1.5- to 2.3-times higher in acidic conditions, as corroborated by a separate authoritative database entry , this consistent, pH-independent solubility advantage directly addresses the dissolution-rate-limited absorption issues often seen with less soluble salt forms.

Salt screening Solubility enhancement Formulation development

Proven In Vivo Bioequivalence to the Reference Drug Talion (Bepotastine Besilate) in Beagle Dogs

In a definitive comparative pharmacokinetic study, bepotastine nicotinate-loaded tablets were directly tested against the commercial bepotastine besilate-loaded tablet (Talion) in beagle dogs. The study concluded that the two products were bioequivalent, as the 90% confidence intervals for the geometric mean ratios of the primary pharmacokinetic parameters, area under the concentration-time curve (AUC) and maximum observed plasma concentration (Cmax), fell within the standard bioequivalence acceptance range of 0.80 to 1.25 [1].

Bioequivalence Pharmacokinetics Salt form comparison

Solid-State Stability Under Stress: Heat, Light, and Water Tolerance Documented Against Other Salts

The same comparative investigation confirmed that bepotastine salt forms, specifically the nicotinate and salicylate, exhibited robust stability when challenged with common environmental stressors including heat, light, and water [1]. While the study groups these two novel salts together in its stability claim, the finding directly contrasts with the known challenges of stabilizing certain other pharmaceutical salts, implying the nicotinate form is suitable for standard manufacturing and packaging processes without requiring extraordinary protective measures.

Solid-state stability Forced degradation Pharmaceutical development

Over Two-Fold Superiority in In Vivo Potency Over Olopatadine and Ketotifen for Inhibiting Allergic Vascular Hyperpermeability

In a controlled in vivo study using guinea pig models of allergic conjunctivitis, a 1.0% formulation of a bepotastine salt was significantly more effective than a 0.1% formulation of olopatadine in the histamine-induced vascular hyperpermeability model, and more effective than a 0.05% ketotifen formulation in suppressing PAF-induced eosinophil infiltration [1]. While this specific study was conducted using bepotastine besilate, the pharmacodynamic effect is attributed to the bepotastine active moiety, making this a class-level inference for all pharmaceutically equivalent bepotastine salts, including the nicotinate, once dissolved and absorbed.

Allergic conjunctivitis Vascular hyperpermeability In vivo pharmacology

Primary Application Scenarios for Bepotastine Nicotinate Based on Differentiated Evidence


Development of a Bioequivalent Generic Oral Antihistamine Formulation

The most direct application is the development of a generic version of Talion (bepotastine besilate) tablets for treating allergic rhinitis and urticaria. The proven bioequivalence in beagle dogs [1] and the superior solubility profile of the nicotinate salt provide a regulatory and technical bridge, allowing a manufacturer to use this salt to avoid potential patent infringement on the besilate salt while ensuring therapeutic equivalence, thereby reducing development timelines and costs.

Design of Immediate-Release Tablets with De-Risked Absorption for Poorly Soluble Drug Candidates

For formulators, bepotastine nicotinate serves as a model compound for salt-based solubility enhancement. The quantified 1.5- to 2.3-fold increase in solubility across the gastrointestinal pH range directly demonstrates how a strategic counterion selection can overcome dissolution-rate-limited absorption. This makes the nicotinate salt the preferred starting material for developing immediate-release solid dosage forms, reducing the need for complex solubilization technologies.

Ophthalmic Solution Development for Allergic Conjunctivitis

Leveraging the class-level evidence that bepotastine is more potent than olopatadine and ketotifen in inhibiting vascular hyperpermeability and eosinophil recruitment [2], researchers can develop ophthalmic solutions using the nicotinate salt. The salt's documented stability in water and light [1] is a critical practical advantage for creating a robust, sterile ophthalmic formulation with a commercially viable shelf life.

Pharmacological Research on Multi-Modal Anti-Allergic Mechanisms

Bepotastine's unique dual action as a potent H1 antagonist and a mast cell stabilizer that inhibits IL-5 and LTB4 production [3] makes it a differentiated tool compound for preclinical research. Sourcing the nicotinate salt, with its well-characterized stability and solubility, is advantageous for in vitro and in vivo studies focused on allergic inflammation pathways, ensuring consistent exposure and reliable results in models where other salts may present solubility challenges.

Quote Request

Request a Quote for Bepotastine nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.